methyl4-(trifluoromethyl)-1H-indazole-3-carboxylate
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Overview
Description
Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. The presence of the trifluoromethyl group (-CF₃) in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The carboxylate group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which is widely applied for carbon-carbon bond formation, can be employed. This method is favored due to its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, and bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism by which methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate exerts its effects is related to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a similar functional group.
Sorafenib: A kinase inhibitor used in cancer treatment
Uniqueness
Methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to its specific indazole core structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are advantageous in various applications .
Properties
Molecular Formula |
C10H7F3N2O2 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-7-5(10(11,12)13)3-2-4-6(7)14-15-8/h2-4H,1H3,(H,14,15) |
InChI Key |
IQEJOURLXRKJDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC(=C21)C(F)(F)F |
Origin of Product |
United States |
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